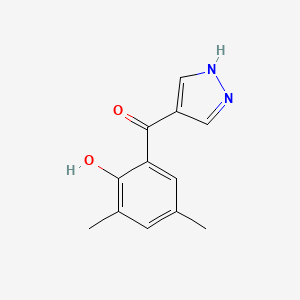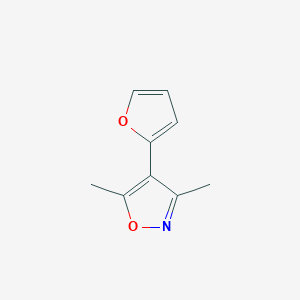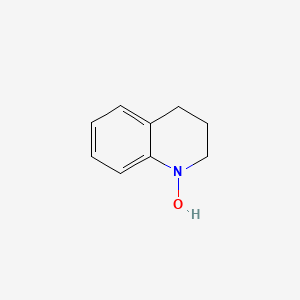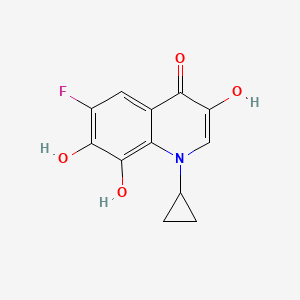![molecular formula C16H15NO5 B15207353 1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro- CAS No. 888498-15-5](/img/structure/B15207353.png)
1(3H)-Isobenzofuranone, 3-[5-(1,1-dimethylethyl)-2-furanyl]-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one is an organic compound that features a furan ring substituted with a tert-butyl group and a nitroisobenzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the nitration of isobenzofuran followed by the introduction of the tert-butyl group through Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the furan ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Formyl-furan-2-yl)-phenyl-carbamic acid tert-butyl ester: Another furan derivative with a formyl group.
Pinacol boronic esters: Compounds with similar structural motifs used in organic synthesis.
Uniqueness
3-(5-(tert-Butyl)furan-2-yl)-6-nitroisobenzofuran-1(3H)-one is unique due to the presence of both a tert-butyl group and a nitroisobenzofuran moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
888498-15-5 |
|---|---|
Fórmula molecular |
C16H15NO5 |
Peso molecular |
301.29 g/mol |
Nombre IUPAC |
3-(5-tert-butylfuran-2-yl)-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO5/c1-16(2,3)13-7-6-12(21-13)14-10-5-4-9(17(19)20)8-11(10)15(18)22-14/h4-8,14H,1-3H3 |
Clave InChI |
LJFCPTURCUFFCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(O1)C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


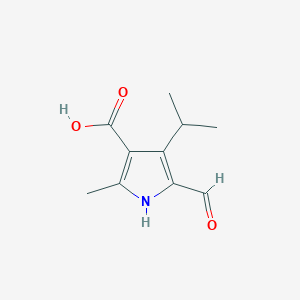

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
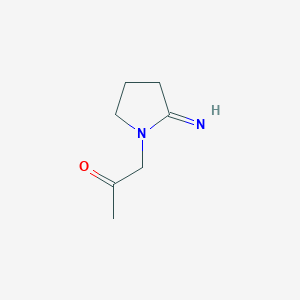

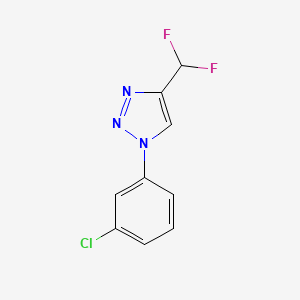

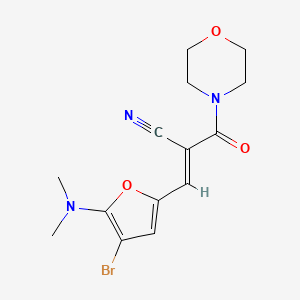
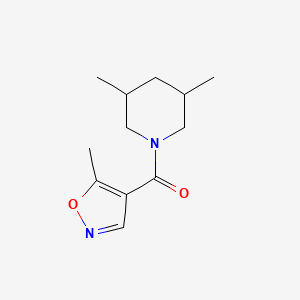
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
